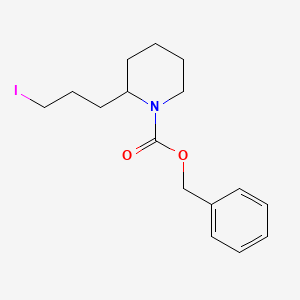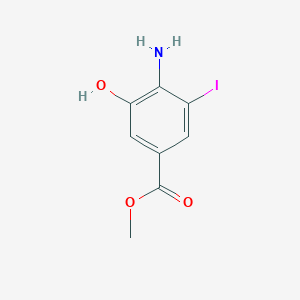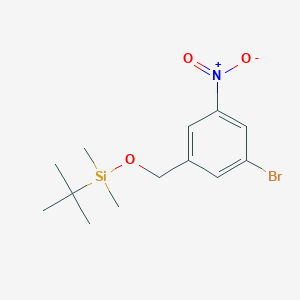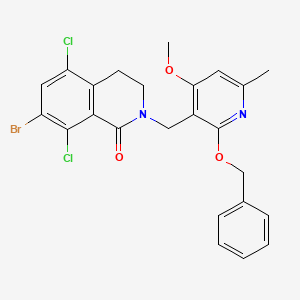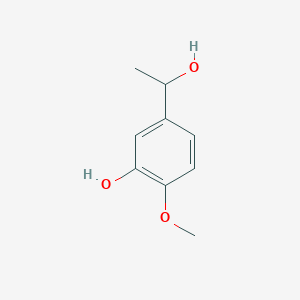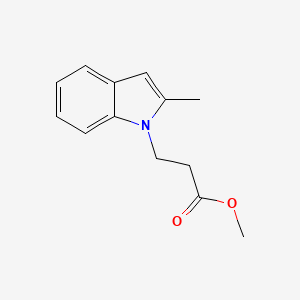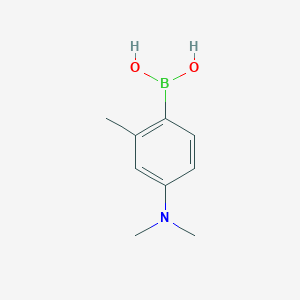
4-(Dimethylamino)-2-methylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[4-(dimethylamino)-2-methylphenyl]boronic acid is an organic boron compound with the chemical formula C9H14BNO2. It is a white crystalline solid that is soluble in most organic solvents . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of B-[4-(dimethylamino)-2-methylphenyl]boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, which uses aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride (iPrMgCl·LiCl) . The reaction is carried out at 0°C and results in high yields of the desired boronic acid .
Industrial Production Methods
Industrial production methods for B-[4-(dimethylamino)-2-methylphenyl]boronic acid often involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for the synthesis of various compounds with high throughput and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
B-[4-(dimethylamino)-2-methylphenyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura cross-coupling reactions: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Radical initiators: Used in protodeboronation reactions.
Major Products Formed
Biaryl compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Hydromethylated alkenes: Formed in protodeboronation reactions.
Wissenschaftliche Forschungsanwendungen
B-[4-(dimethylamino)-2-methylphenyl]boronic acid has a wide range of applications in scientific research, including:
Organic synthesis: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: Used in the preparation of catalysts for various organic reactions.
Material science: Used in the synthesis of organic dyes for dye-sensitized solar cells.
Pharmaceuticals: Used in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of B-[4-(dimethylamino)-2-methylphenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
B-[4-(dimethylamino)-2-methylphenyl]boronic acid can be compared with other similar boronic acids, such as:
- 4-(N,N-Dimethylamino)phenylboronic acid
- 4-N,N-Dimethylaminobenzeneboronic acid
- 4-N,N-Dimethylphenylboronic acid
These compounds share similar chemical properties and applications but may differ in their specific reactivity and suitability for certain reactions.
Eigenschaften
Molekularformel |
C9H14BNO2 |
|---|---|
Molekulargewicht |
179.03 g/mol |
IUPAC-Name |
[4-(dimethylamino)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7-6-8(11(2)3)4-5-9(7)10(12)13/h4-6,12-13H,1-3H3 |
InChI-Schlüssel |
PWORZNQYDBHBQM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)N(C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


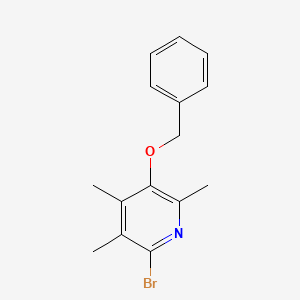
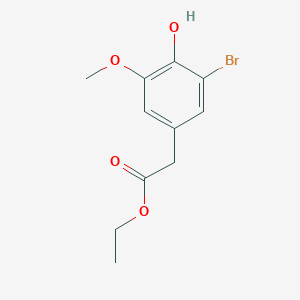
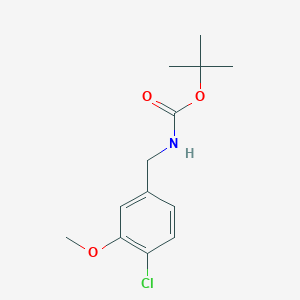
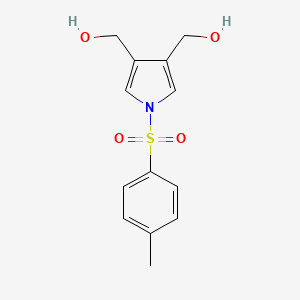

![[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] methanesulfonate](/img/structure/B13975667.png)
